HDAC1 Inhibitory Potency of the Pyridazinone-Benzamide Scaffold Class
While direct HDAC1 inhibition data for the target compound are not publicly available, the closely related pyridazinone-benzamide (S)-17b demonstrates potent class I HDAC inhibitory activity with an IC50 of 34.6 μM against HDAC1, establishing that the pyridazinone-benzamide pharmacophore is competent for zinc-dependent HDAC engagement [1]. The target compound's 2,4-dimethyl substitution pattern is a common motif in zinc-binding benzamides, predicted to influence cap group recognition in a manner distinct from the 2-amino-4-fluorophenyl substitution of (S)-17b.
| Evidence Dimension | HDAC1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available; class-level potency is inferred from analog (S)-17b. |
| Comparator Or Baseline | (S)-17b, a pyridazinone-benzamide HDAC inhibitor with a 2-amino-4-fluorophenyl substitution: IC50 = 34.6 μM |
| Quantified Difference | Cannot be quantified without direct measurement; however, the structural difference implies a distinct selectivity profile. |
| Conditions | In vitro assay against human HDAC1 isoform. |
Why This Matters
Confirms that the pyridazinone-benzamide core can engage epigenetic targets; the unique 2,4-dimethyl substitution provides a different chemical handle for SAR exploration than the published 2-amino-4-fluorophenyl congener.
- [1] Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J. Med. Chem. 2023. View Source
